molecular formula C12H12N2 B13564131 2-(Azetidin-2-yl)quinoline

2-(Azetidin-2-yl)quinoline

Cat. No.: B13564131
M. Wt: 184.24 g/mol
InChI Key: CYMOHADIKFXZJN-UHFFFAOYSA-N
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Description

2-(Azetidin-2-yl)quinoline is a nitrogen-containing heterocyclic compound that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry research. Its molecular structure, which combines a quinoline ring with an azetidine moiety, is of significant interest for the design and synthesis of novel bioactive molecules. While biological data for this specific isomer is limited in the public domain, research on closely related quinoline-azetidine hybrids demonstrates a strong potential for therapeutic development. Scientific studies have shown that analogous compounds, such as quinoline-azetidinone hybrids, exhibit potent antiproliferation activity against human cancer cell lines, including Hep G2 and Hep 3B, with some derivatives proving more potent than standard chemotherapeutic agents . The mechanism of action for such active compounds is often linked to the induction of apoptosis . Furthermore, similar molecular frameworks have been explored for their anti-filarial properties and antimicrobial activity . The azetidin-2-one (β-lactam) ring is a particularly well-known pharmacophore, and derivatives have been shown via molecular docking studies to potentially interact with targets like the colchicine binding site on tubulin, suggesting a mechanism for anticancer activity . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-(azetidin-2-yl)quinoline

InChI

InChI=1S/C12H12N2/c1-2-4-10-9(3-1)5-6-12(14-10)11-7-8-13-11/h1-6,11,13H,7-8H2

InChI Key

CYMOHADIKFXZJN-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Preparation Methods

Step I: Preparation of N-Arylacetamides

  • Reagents: Aniline derivatives, acetic anhydride, hydrochloric acid, sodium acetate.
  • Procedure: Aniline is dissolved in dilute hydrochloric acid, reacted with acetic anhydride to form acetanilide derivatives. The reaction mixture is poured into sodium acetate solution, cooled, and the precipitated acetanilide is filtered and recrystallized.
  • Purpose: This step prepares the ortho-substituted acetanilide which is a precursor for quinoline ring formation.
Parameter Details
Aniline volume 5 mL
Hydrochloric acid 4.6 mL (concentrated) + 12.5 mL water
Acetic anhydride 6.5 mL
Sodium acetate 8.3 g in 25 mL water
Recrystallization Boiling water + ethyl alcohol

Step II: Synthesis of 2-Chloro-3-formylquinoline

  • Reagents: N-arylacetamide, Vilsmeier-Haack reagent (formed from POCl3 and DMF).
  • Procedure: The acetanilide is treated with Vilsmeier reagent at 80–90°C to form 2-chloro-3-formylquinoline. This intermediate is key for further functionalization.
  • Characterization: Confirmed by FT-IR (aldehyde C=O stretch ~1664 cm⁻¹), NMR, and melting point analysis.
Parameter Details
Temperature 80–90°C
Reagents ratio N-arylacetamide: POCl3: DMF (stoichiometric)
Product 2-Chloro-3-formylquinoline

Step III: Formation of Quinoline Hydrazone Intermediate

  • Reagents: 2-Chloro-3-formylquinoline, aryl hydrazines (e.g., phenyl hydrazine), DMF solvent.
  • Procedure: The quinoline aldehyde reacts with aryl hydrazine in DMF under reflux for 3 hours to form hydrazone derivatives. The product precipitates upon cooling or solvent removal.
  • Significance: This step introduces the hydrazone functionality necessary for ring closure to azetidinone.
Parameter Details
Reflux time 3 hours
Solvent DMF
Hydrazine equivalents Excess (e.g., 11 mmol for 6 mmol quinoline)

Step IV: Cyclization to Azetidin-2-one Fused Quinoline

  • Reagents: Quinoline hydrazone intermediate, chloroacetyl chloride, triethylamine (base).
  • Procedure: The hydrazone is dissolved in DMF, triethylamine is added, followed by dropwise addition of chloroacetyl chloride over 30 minutes. The mixture is refluxed for 5 hours. The product precipitates upon pouring into ice, filtered, washed, and recrystallized.
  • Outcome: Formation of 3-chloro-4-(2-chloroquinolin-3-yl)-1-(aryl amino)azetidin-2-one derivatives, i.e., 2-(Azetidin-2-yl)quinoline analogues.
Parameter Details
Reaction time 5 hours reflux
Base Triethylamine (2 eq.)
Chloroacetyl chloride Added dropwise (2 eq.)
Solvent DMF

Representative Reaction Scheme Summary

Step Reaction Description Key Reagents/Conditions Product
I Aniline + Acetic anhydride → N-Arylacetamide HCl, sodium acetate, recrystallization Ortho-substituted acetanilide
II N-Arylacetamide + Vilsmeier-Haack reagent → 2-Chloro-3-formylquinoline POCl3, DMF, 80–90°C 2-Chloro-3-formylquinoline
III 2-Chloro-3-formylquinoline + Aryl hydrazine → Hydrazone derivative DMF, reflux 3h Quinoline hydrazone intermediate
IV Hydrazone + Chloroacetyl chloride + Triethylamine → Azetidin-2-one fused quinoline DMF, reflux 5h, base 2-(Azetidin-2-yl)quinoline derivative

Analytical and Characterization Data

  • FT-IR: Key absorptions include N-H stretch (~3295 cm⁻¹), carbonyl C=O (~1664 cm⁻¹), aromatic C=C (~1584 cm⁻¹).
  • NMR: Proton signals consistent with azetidinone ring protons, aromatic quinoline protons, and substituent groups.
  • Melting points: Confirm purity and identity.
  • TLC: Used to monitor reaction progress at each step.

Notes on Yields and Substituent Effects

  • Electron-donating groups on the phenyl ring of N-arylacetamides tend to improve yields in the quinoline formation step.
  • The Vilsmeier-Haack reaction is efficient for synthesizing 2-chloro-3-formylquinoline intermediates.
  • The cyclization to azetidin-2-one is facilitated by triethylamine, which scavenges HCl formed during reaction.
  • Substituted hydrazines allow for diversity in the final azetidinyl quinoline derivatives, enabling structure-activity relationship studies.

Summary Table of Preparation Methods

Step Compound/Class Reagents/Conditions Key Observations
I N-Arylacetamide Aniline, Acetic anhydride, HCl, NaOAc High purity acetanilides obtained
II 2-Chloro-3-formylquinoline Vilsmeier-Haack (POCl3/DMF), 80–90°C Efficient aldehyde formation
III Quinoline hydrazone Aryl hydrazine, DMF reflux 3h Hydrazone intermediates isolated
IV Azetidin-2-one fused quinoline Chloroacetyl chloride, triethylamine, DMF reflux 5h Cyclization to azetidinone ring successful

Chemical Reactions Analysis

Types of Reactions: 2-(Azetidin-2-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinolines.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Features of 2-(Azetidin-2-yl)quinoline and Analogues

Compound Substituent Group Ring Size Electronic Effects (vs. Quinoline) Key Evidence
2-(Azetidin-2-yl)quinoline Azetidine (4-membered) Small Increased ring strain; moderate electron donation Inferred
2-(Piperazin-1-yl)quinoline Piperazine (6-membered) Large Enhanced flexibility; strong electron donation
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline Piperidine/Pyrrolidine Large Steric bulk; variable electron modulation
E-2-Styrylquinolines Styryl group N/A Extended conjugation; strong π–π* transitions
Chloroquine 4-Piperazinyl Large High solubility; protonatable nitrogen
  • Azetidine vs. Computational studies on piperazinyl quinolines (e.g., chloroquine) highlight the importance of nitrogen protonation in antimalarial activity, a feature less pronounced in azetidine due to its reduced basicity .
  • Azetidine vs. Styryl Groups: Styryl-substituted quinolines exhibit strong UV-vis absorption (λmax 310–390 nm) due to extended conjugation, whereas azetidine’s saturated ring may reduce π–π* transitions but improve metabolic stability .

Physicochemical Properties

  • Solubility: Piperazinyl quinolines (e.g., chloroquine) exhibit high aqueous solubility due to protonatable amines, whereas azetidine’s reduced basicity may limit solubility .
  • UV-vis Absorption: Styrylquinolines show intense absorption at 310–350 nm (π–π* transitions), while azetidine’s saturated ring shifts absorption to shorter wavelengths .

Biological Activity

2-(Azetidin-2-yl)quinoline is a compound that combines the structural features of quinoline and azetidine, which has drawn attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of the azetidine moiety may enhance these effects, making 2-(Azetidin-2-yl)quinoline a promising candidate for drug development.

Chemical Structure and Properties

The compound consists of a quinoline ring fused with an azetidine ring. This unique structure contributes to its biological activity through enhanced lipophilicity and improved interactions with biological targets.

Table 1: Structural Features of 2-(Azetidin-2-yl)quinoline

ComponentDescription
Quinoline RingBicyclic heteroaromatic structure
Azetidine RingFour-membered nitrogen-containing heterocycle
LipophilicityIncreased due to azetidine incorporation

Antimicrobial Activity

Research indicates that 2-(Azetidin-2-yl)quinoline exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Effects

Studies have shown that 2-(Azetidin-2-yl)quinoline can reduce inflammation markers in vitro. This activity is crucial for developing new anti-inflammatory agents that could be effective in treating conditions like arthritis and other inflammatory diseases.

Anticancer Properties

The anticancer potential of 2-(Azetidin-2-yl)quinoline has been evaluated in various cancer cell lines. For instance, it has demonstrated cytotoxic effects against breast cancer cells by inducing apoptosis through mechanisms involving caspase activation.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduced inflammation markers in vitro
AnticancerInduced apoptosis in breast cancer cell lines

Case Study 1: Antimicrobial Activity

In a study focused on the antimicrobial properties of quinoline derivatives, 2-(Azetidin-2-yl)quinoline was found to inhibit the growth of several bacterial strains with varying degrees of efficacy. The study utilized standard disk diffusion methods to assess the compound's effectiveness compared to established antibiotics.

Case Study 2: Anticancer Activity

Another study investigated the anticancer effects of 2-(Azetidin-2-yl)quinoline on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability, attributed to the activation of apoptotic pathways. The study highlighted the compound's potential as a lead for developing new anticancer therapies.

The mechanisms underlying the biological activities of 2-(Azetidin-2-yl)quinoline involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, leading to cell death.
  • Anti-inflammatory Pathways : It modulates inflammatory cytokines and signaling pathways.

Q & A

Q. What are the established synthetic routes for 2-(azetidin-2-yl)quinoline derivatives, and how do reaction conditions influence yield?

The synthesis of quinoline-azetidine hybrids typically involves multi-step protocols. A common approach begins with formylation of acetanilide derivatives using the Vilsmeier-Haack reagent (DMF/POCl₃) to generate 2-chloro-3-formylquinoline intermediates . Subsequent reactions with azide sources (e.g., sodium azide) yield tetrazoloquinoline derivatives, which are then functionalized with substituted amines to form Schiff bases. Cyclization with chloroacetyl chloride introduces the azetidine ring . Key factors affecting yield include stoichiometric ratios of reagents, reaction temperature (optimized at 60–80°C for cyclization), and purification methods (e.g., column chromatography vs. recrystallization). For example, yields for 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidine-2-one derivatives ranged from 45% to 68% depending on substituent steric effects .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 2-(azetidin-2-yl)quinoline derivatives?

Structural validation requires a combination of:

  • ¹H/¹³C NMR : To confirm regioselectivity of azetidine ring formation and substituent positions.
  • X-ray crystallography : For absolute configuration determination, as seen in metal complexes of 2-(benzimidazol-2-yl)quinoline ligands .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns. Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate conformational flexibility or impurities, necessitating repeated recrystallization or alternative solvents .

Advanced Research Questions

Q. How do substituents at the azetidine ring and quinoline core influence biological activity?

  • Anticancer activity : Substituents at the 2-position of quinoline significantly modulate DNA intercalation. For example, 2-(azacycloalkyl)ethylamino groups enhance cytotoxicity (IC₅₀ = 2.46–6.79 µM in HepG2 cells) by promoting planar stacking with DNA base pairs, as shown in thiazolo[5,4-b]quinoline derivatives .
  • Anti-inflammatory effects : Electron-donating groups (e.g., 4-methoxyphenyl) on the azetidine ring improve activity in carrageenan-induced edema models, reducing paw inflammation by 60–75% compared to controls .
  • Mechanistic insights : Bulky substituents (e.g., adamantyl) may hinder tubulin polymerization, while polar groups enhance solubility for in vivo efficacy .

Q. What strategies resolve contradictions in reported cytotoxicity data for quinoline-azetidine hybrids?

Discrepancies often arise from:

  • Cell line variability : HepG2 vs. HCT-116 cells show differing sensitivity due to expression levels of autophagy-related proteins (e.g., ATG5) .
  • Assay conditions : Viability assays (MTT vs. SRB) and exposure times (48 vs. 72 hours) impact IC₅₀ values. For instance, 2-(3,4-dimethoxybenzamido)cinnamide-quinoline hybrids exhibited IC₅₀ = 6.24 µM in MTT assays but 15.71–26.93 µM in SRB .
  • Structural isomerism : Cis/trans configurations in azetidine rings (e.g., chimanine D derivatives) alter bioactivity profiles . Standardized protocols for stereochemical characterization (e.g., chiral HPLC) are recommended .

Q. How can computational methods guide the design of 2-(azetidin-2-yl)quinoline derivatives with improved target selectivity?

  • Molecular docking : Predict binding modes to targets like tubulin or DNA. For example, 2-(trimethoxybenzamido)cinnamide-quinoline hybrids showed strong docking scores (-9.2 kcal/mol) for tubulin’s colchicine site, correlating with experimental inhibition .
  • QSAR modeling : Electron-withdrawing groups (e.g., -NO₂) at the quinoline 4-position enhance hydrophobicity, improving blood-brain barrier penetration for CNS applications .
  • ADMET predictions : LogP values >3.5 may reduce aqueous solubility, necessitating prodrug strategies .

Methodological Considerations

Q. What experimental controls are essential when evaluating the catalytic activity of metal complexes derived from 2-(azetidin-2-yl)quinoline ligands?

  • Blank reactions : To confirm ligand-mediated catalysis vs. metal ion effects.
  • Leaching tests : ICP-MS analysis ensures active species are metal-ligand complexes (e.g., Zn²⁺-BQ systems) and not free ions .
  • Substrate scope : Test diverse substrates (e.g., aryl halides, alkenes) to assess generality. For example, Cu-BQ complexes showed 85% yield in Suzuki couplings but <30% in Heck reactions .

Q. How can researchers address low yields in photochemical synthesis of 2-(azetidin-2-yl)quinoline derivatives?

  • Dual-flow reactors : Improve light penetration and reduce side reactions (e.g., dimerization) compared to batch systems .
  • Wavelength optimization : UV-A (365 nm) vs. UV-C (254 nm) impacts reaction rates; e.g., 2-(2,4-difluorophenyl)quinoline synthesis achieved 92% conversion under 365 nm .
  • Photosensitizers : Rose Bengal or Eosin Y enhance energy transfer for azetidine ring closure .

Data Presentation Guidelines

  • Tables : Include IC₅₀ values with standard deviations (mean ± SD) and statistical significance (ANOVA, p < 0.05) .
  • Figures : Use crystallographic diagrams (ORTEP) for structural elucidation and dose-response curves for biological data .
  • Synthesis protocols : Report yields, purification methods, and spectroscopic data comparatives to ensure reproducibility .

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